NTRC 0066-0

Drug-Target Residence Time TTK/Mps1 Kinase Surface Plasmon Resonance

NTRC 0066-0 is a non-interchangeable TTK/Mps1 inhibitor designed for robust spindle assembly checkpoint (SAC) research. Its unique 'lysine trap' binding mode induces an inactive kinase conformation, delivering subnanomolar potency and an exceptionally long target residence time that directly correlates with cellular anti-proliferative activity—vastly outperforming common analogs. Validated in triple-negative breast cancer (TNBC) models and in vivo docetaxel combination studies, this compound ensures reproducible, performance-driven results in SAC biology, synthetic lethality, and chemosensitization research.

Molecular Formula C33H39N7O2
Molecular Weight 565.7 g/mol
Cat. No. B15605873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNTRC 0066-0
Molecular FormulaC33H39N7O2
Molecular Weight565.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H39N7O2/c1-5-22-8-7-9-23(6-2)30(22)36-32(41)26-14-15-40-28(26)13-10-24-21-34-33(37-31(24)40)35-27-12-11-25(20-29(27)42-4)39-18-16-38(3)17-19-39/h7-9,11-12,14-15,20-21H,5-6,10,13,16-19H2,1-4H3,(H,36,41)(H,34,35,37)
InChIKeyHGEIUFJVGHMGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NTRC 0066-0: A Selective TTK/Mps1 Inhibitor for Cancer Research Procurement


NTRC 0066-0 is a highly potent and selective small-molecule inhibitor of threonine tyrosine kinase (TTK; also known as Mps1), a core component of the spindle assembly checkpoint (SAC) [1]. It was developed using an EntropySelect™ drug discovery platform to maximize on-target selectivity, resulting in a compound with a unique binding mode that induces an inactive kinase conformation [2]. The compound has been validated in extensive preclinical models, including a broad panel of cancer cell lines and in vivo triple-negative breast cancer (TNBC) models, positioning it as a leading research tool for studying SAC biology and a candidate for therapeutic development [1].

Why NTRC 0066-0 Cannot Be Substituted by Other TTK/Mps1 Inhibitors


Generic substitution among TTK kinase inhibitors is not viable due to critical differences in binding mode, target residence time, and selectivity that directly impact cellular potency and therapeutic efficacy. A head-to-head study of 12 TTK inhibitors demonstrated that cellular anti-proliferative activity strongly correlates with target residence time, a parameter where NTRC 0066-0 vastly outperforms its closest analogs like AZD 3146 and MPI-0479605 [1]. The compound's unique 'lysine trap' binding mechanism, which disrupts the kinase's catalytic machinery, is not shared by many other inhibitors and results in a significantly longer half-life on the target [2]. Simply choosing an inhibitor with a similar biochemical IC50 will not predict its functional cellular outcome, making NTRC 0066-0 a non-interchangeable, performance-driven choice for research requiring robust SAC inactivation.

Quantitative Evidence Guide for NTRC 0066-0 Differentiation


Superior Target Residence Time on TTK Kinase

NTRC 0066-0 demonstrates a dramatically longer target residence time than its closest competitors, a property that is the primary driver of cellular potency. In a direct head-to-head comparison using surface plasmon resonance (SPR), the half-life of the NTRC 0066-0:TTK complex was measured at 3,185 seconds. This is approximately 800-fold longer than for the TTK inhibitor AZD 3146 (t1/2 = 4 s), 4.4-fold longer than MPI-0479605 (t1/2 = 718 s), and 103-fold longer than Mps-Bay-2b (t1/2 = 31 s) [1].

Drug-Target Residence Time TTK/Mps1 Kinase Surface Plasmon Resonance

Enhanced Kinase Selectivity Profile to Reduce Off-Target Effects

NTRC 0066-0 possesses a significantly cleaner selectivity profile against a broad panel of kinases compared to other TTK inhibitors. It is >200-fold selective over 276 other kinases tested. Specifically, it shows weak inhibition of the related mitotic kinase Aurora A (IC50 = 130 nM), whereas the comparator AZD 3146 shows negligible activity on Aurora A (IC50 > 10,000 nM), a >77-fold difference that can confound phenotypic interpretations. NTRC 0066-0 also shows improved selectivity over PLK1 and PLK4. This selective profile is superior to that of MPI-0479605 and Mps-Bay-2b [1].

Kinase Selectivity TTK/Mps1 Off-Target Profiling

Proven In Vivo Efficacy as a Single Agent and in Combination

A key differentiator of NTRC 0066-0 is its extensively characterized in vivo efficacy, a feature not widely reported for many competing TTK inhibitors. As a single oral agent at 20 mg/kg, NTRC 0066-0 inhibited tumor growth in an MDA-MB-231 TNBC xenograft model. Crucially, in a genetic mouse model of spontaneous TNBC, the combination of NTRC 0066-0 with a therapeutic dose of docetaxel resulted in a doubling of mouse survival and extended tumor remission, without added toxicity [1]. This in vivo validation provides a level of confidence for translational research beyond what is offered by tools like AZD 3146, which primarily have reported in vitro activity.

In Vivo Efficacy Triple-Negative Breast Cancer Xenograft Model

Optimal Application Scenarios for NTRC 0066-0 in Cancer Research


Investigating Spindle Assembly Checkpoint Biology in TNBC

NTRC 0066-0 is the ideal tool compound for studying the role of the spindle assembly checkpoint in triple-negative breast cancer. Its combination of subnanomolar potency, exceptionally long target residence time, and high selectivity ensures sustained and specific TTK inhibition, allowing researchers to induce lethal chromosome missegregation in TNBC cell lines and robustly inhibit tumor growth in relevant in vivo models, including genetic ones [1].

Validating TTK as a Target for Combination Therapy

For programs exploring synthetic lethality or chemosensitization, NTRC 0066-0 is uniquely supported by in vivo data showing a dramatic survival benefit when combined with docetaxel. This specific, validated combination regimen makes it the preferred compound for preclinical studies aimed at identifying biomarkers of response to TTK inhibition and developing new combination strategies for aggressive cancers [1].

Structure-Based Drug Design and Binding Kinetics Studies

The unique, long-residence-time binding mode of NTRC 0066-0, where the ligand traps the catalytic lysine (K553) and induces a large conformational shift in the glycine-rich loop, makes it a critical reagent for structural biology and pharmacology studies [2]. Its solved co-crystal structure serves as a benchmark for designing the next generation of Type I/III hybrid kinase inhibitors, and its slow dissociation kinetics provide a reference for screening assays aimed at optimizing drug-target residence time [2].

Technical Documentation Hub

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